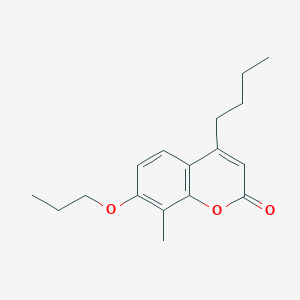![molecular formula C13H25N3OS B3948373 N~2~-[(cyclohexylamino)carbonothioyl]leucinamide](/img/structure/B3948373.png)
N~2~-[(cyclohexylamino)carbonothioyl]leucinamide
Overview
Description
N~2~-[(cyclohexylamino)carbonothioyl]leucinamide, commonly known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound targets the protein kinase PAK4, which is known to play a crucial role in cancer cell proliferation, migration, and invasion.
Scientific Research Applications
N~2~-[(cyclohexylamino)carbonothioyl]leucinamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of PAK4, which is known to play a crucial role in cancer cell proliferation, migration, and invasion. Inhibition of PAK4 activity by this compound has been found to induce apoptosis in cancer cells and reduce tumor growth in preclinical models.
Mechanism of Action
N~2~-[(cyclohexylamino)carbonothioyl]leucinamide inhibits the activity of PAK4 by binding to its active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that are involved in cancer cell proliferation, migration, and invasion. Inhibition of PAK4 activity by this compound has been found to induce apoptosis in cancer cells and reduce tumor growth in preclinical models.
Biochemical and Physiological Effects:
This compound has been found to selectively inhibit PAK4 activity without affecting the activity of other kinases. This specificity makes it a promising candidate for cancer therapy as it reduces the risk of off-target effects. In preclinical models, this compound has been found to induce apoptosis in cancer cells and reduce tumor growth.
Advantages and Limitations for Lab Experiments
N~2~-[(cyclohexylamino)carbonothioyl]leucinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for PAK4, which reduces the risk of off-target effects. However, there are also some limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness in some applications.
Future Directions
There are several future directions for the study of N~2~-[(cyclohexylamino)carbonothioyl]leucinamide. One potential application is in combination therapy with other cancer drugs. This compound has been found to enhance the effectiveness of other cancer drugs in preclinical models. Another potential application is in the treatment of other diseases that involve PAK4 activity, such as neurodegenerative diseases. Further research is needed to fully understand the potential of this compound in these applications.
properties
IUPAC Name |
2-(cyclohexylcarbamothioylamino)-4-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3OS/c1-9(2)8-11(12(14)17)16-13(18)15-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3,(H2,14,17)(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSFAAJLUCGZOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=S)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-ethyl-3-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-9H-carbazole oxalate](/img/structure/B3948292.png)
![N-benzyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B3948296.png)
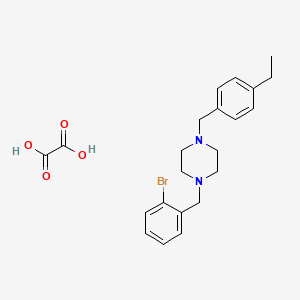
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(tetrahydro-2-furanylmethyl)pentanamide](/img/structure/B3948315.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate](/img/structure/B3948319.png)
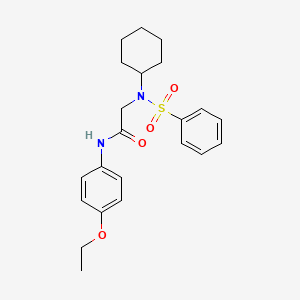

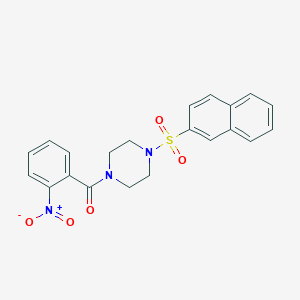
![N-[4-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}sulfonyl)phenyl]acetamide oxalate](/img/structure/B3948334.png)
![N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B3948339.png)
![1-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B3948349.png)
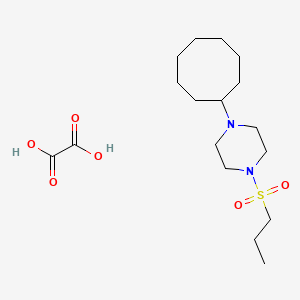
![2-[({2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}amino)carbonyl]benzoic acid](/img/structure/B3948363.png)
